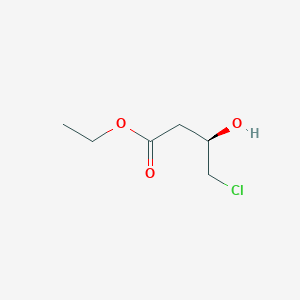

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate

Overview

Description

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is a chiral compound that serves as a valuable building block in the synthesis of various pharmaceuticals. This compound is known for its optical activity and is used in the production of enantiomerically pure substances, which are crucial in the development of drugs with specific biological activities.

Mechanism of Action

Target of Action

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, also known as ®-Ethyl 4-chloro-3-hydroxybutanoate, is a chiral building block used in the synthesis of various pharmaceuticals . It is used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . It also serves as a starting material for the synthesis of a chiral g-αmino acid fragment, which is used to prepare the immunosuppressive agent FR252921 .

Biochemical Pathways

The biochemical pathways involved in the use of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are primarily those related to the synthesis of the target compounds. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The exact pathways would depend on the specific synthesis process being used.

Result of Action

The result of the action of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the production of other compounds with pharmaceutical applications. For example, it can be used to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b . The resulting compounds can have various molecular and cellular effects depending on their specific structures and targets.

Action Environment

The action environment for Ethyl ®-(+)-4-chloro-3-hydroxybutyrate is the chemical reaction in which it is used as a building block. Factors such as the reaction conditions, the presence of catalysts, and the concentrations of the reactants can influence the efficiency and outcome of the reaction .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate are largely determined by its interactions with enzymes and proteins. For instance, it has been shown to be a substrate for secondary alcohol dehydrogenase of Candida parapsilosis, an enzyme involved in the reduction of ketones to secondary alcohols . This interaction is crucial for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate .

Molecular Mechanism

The molecular mechanism of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate involves its interaction with enzymes such as secondary alcohol dehydrogenase. This enzyme catalyzes the reduction of ethyl 4-chloro-3-oxobutanoate to Ethyl ®-(+)-4-chloro-3-hydroxybutyrate, a reaction that requires NADH for the regeneration of NAD

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate have been observed over time. For instance, using Escherichia coli cells expressing a secondary alcohol dehydrogenase, the yield of Ethyl ®-(+)-4-chloro-3-hydroxybutyrate reached 36.6 g/l without the addition of NADH to the reaction mixture . This suggests that the compound is stable and does not degrade significantly over time.

Metabolic Pathways

It is known that the compound is involved in the reduction of ethyl 4-chloro-3-oxobutanoate, a reaction catalyzed by secondary alcohol dehydrogenase

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be synthesized through the bioreduction of ethyl 4-chloro-3-oxobutanoate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase. This process is carried out in an organic solvent-deep eutectic solvent-water system at pH 7.0 and 30°C, achieving a high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of ethyl ®-(+)-4-chloro-3-hydroxybutyrate often involves the use of biocatalysts to ensure high stereoselectivity and efficiency. The process typically includes the use of whole-cell biocatalysis in a biocompatible reaction medium, which enhances the permeability of the cells and facilitates the transformation of the substrate into the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Pharmaceutical Development

Overview

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders. Its chirality is essential for enhancing drug efficacy and specificity.

Key Applications

- Synthesis of Enantiomerically Pure Compounds : The compound is utilized to produce specific enantiomers required for therapeutic effects in drugs.

- Precursor for Complex Molecules : It is involved in synthesizing various pharmaceutical agents, including immunosuppressants and antibiotics.

Case Study

A study demonstrated that using this compound as a precursor allowed for the successful total synthesis of the immunosuppressive agent FR252921, showcasing its importance in pharmaceutical chemistry .

Biochemical Research

Overview

In biochemical research, this compound is used to investigate enzyme activity and metabolic pathways.

Applications

- Enzyme Activity Studies : The compound acts as a substrate for secondary alcohol dehydrogenases, which are critical in understanding metabolic processes.

- Metabolic Pathway Analysis : It helps elucidate pathways involved in drug metabolism and efficacy.

Data Summary

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Substrate for secondary alcohol dehydrogenase |

| Metabolic Pathway Research | Insight into reduction pathways involving ketones |

Chiral Synthesis

Overview

The chirality of this compound makes it valuable in asymmetric synthesis.

Applications

- Production of Chiral Building Blocks : It is instrumental in synthesizing other chiral compounds needed in drug development.

- Asymmetric Reduction Techniques : Utilized in biocatalytic processes to achieve high enantiomeric excess.

Case Study

Research involving Burkholderia gladioli carbonyl reductase showed conversion rates exceeding 99% enantiomeric excess when using this compound as a substrate, highlighting its utility in practical applications .

Food Industry

Overview

this compound can be applied as a flavoring agent and food additive.

Applications

- Flavor Profile Enhancement : Used to impart unique tastes while ensuring compliance with food safety regulations.

- Food Additive Development : Contributes to the formulation of safe and effective food products.

Agricultural Chemistry

Overview

This compound is explored for its potential use in developing agrochemicals.

Applications

- Pest Control Solutions : Investigated for its effectiveness in formulating environmentally friendly pest control agents.

- Agrochemical Development : Aids in creating solutions that minimize ecological impact while maximizing agricultural productivity.

Comparison with Similar Compounds

Ethyl ®-(+)-4-chloro-3-hydroxybutyrate can be compared with other similar compounds such as:

Ethyl 4-chloro-3-oxobutanoate: A precursor in the synthesis of ethyl ®-(+)-4-chloro-3-hydroxybutyrate.

Ethyl ®-3-hydroxybutyrate: Another chiral compound used in the synthesis of pharmaceuticals.

Ethyl 4-chlorobutyrate: A related compound with similar chemical properties but lacking the hydroxyl group.

The uniqueness of ethyl ®-(+)-4-chloro-3-hydroxybutyrate lies in its specific chiral configuration, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals .

Biological Activity

Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate, often referred to as (R)-CHBE, is a chiral compound that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores the biological activity of (R)-CHBE, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Overview of this compound

This compound is an important chiral building block used in the synthesis of various pharmaceuticals. Its molecular structure is characterized by a chlorine atom attached to the butyric acid chain, which contributes to its unique biological properties. The compound can be synthesized through several methods, including asymmetric bioreduction processes involving recombinant microorganisms.

Synthesis Methods

- Biocatalytic Synthesis :

- Chemical Synthesis :

Pharmacological Applications

- Chiral Building Block : (R)-CHBE serves as a precursor for various pharmaceuticals, including immunosuppressive agents and other bioactive compounds. Its role in synthesizing complex molecules makes it valuable in drug development .

- Antimicrobial Properties : Some studies suggest that derivatives of (R)-CHBE may exhibit antimicrobial activity, making them potential candidates for antibiotic development. However, specific data on this aspect remains limited and requires further investigation.

Case Studies

-

Asymmetric Reduction Studies :

- A notable case involved the use of Burkholderia gladioli carbonyl reductase, which demonstrated excellent activity and selectivity for converting substrates into (R)-CHBE. The study achieved a conversion rate with over 99% enantiomeric excess, showcasing the enzyme's potential for practical applications in pharmaceutical synthesis .

- Bioreduction Efficiency :

Data Summary

Properties

IUPAC Name |

ethyl (3R)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370313 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90866-33-4 | |

| Record name | Ethyl (3R)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ethyl (R)-4-chloro-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL59XVD2RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.